molecular formula C7H4Cl2N2 B1604393 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1000342-87-9

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1604393
CAS No.: 1000342-87-9
M. Wt: 187.02 g/mol
InChI Key: RPMAMXHJEHUNIA-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrrolo[3,2-b]pyridine ring system. It is widely used as an intermediate in the synthesis of various organic materials, including organic photovoltaic materials, liquid crystal molecules, and ligands for coordination chemistry .

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s known that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is typically synthesized through chemical methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,5-dichloropyridine with an appropriate amine can lead to the formation of the desired pyrrolopyridine ring system .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized organic materials and as a potential therapeutic agent .

Properties

IUPAC Name

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAMXHJEHUNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646639
Record name 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-87-9
Record name 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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